molecular formula C11H21FN2O2 B2604489 Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate CAS No. 1823996-36-6

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate

Cat. No.: B2604489
CAS No.: 1823996-36-6
M. Wt: 232.299
InChI Key: NBOGKMXMCRIGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorine atom, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

Refer to the provided MSDS for safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-fluoroazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Thiol or amine-substituted azepanes.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can form hydrogen bonds with target molecules. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-3-fluoroazepane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its potential as a bioactive molecule, while the tert-butyl ester group provides stability and protection during synthetic transformations.

Properties

IUPAC Name

tert-butyl 4-amino-3-fluoroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-9(13)8(12)7-14/h8-9H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOGKMXMCRIGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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